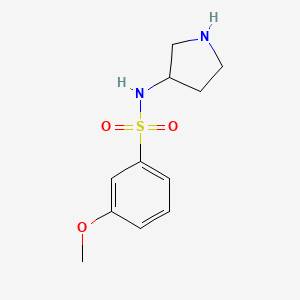![molecular formula C20H22ClN3 B2691427 N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride CAS No. 2418709-65-4](/img/structure/B2691427.png)
N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3 and its molecular weight is 339.87. The purity is usually 95%.
BenchChem offers high-quality N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocytotoxic Applications in Red Light : A study by Basu et al. (2014) explores the use of Iron(III) complexes with certain methanamine derivatives, exhibiting photocytotoxic properties when exposed to red light. These complexes showed potential for apoptosis induction and reactive oxygen species generation in various cell lines, indicating possible applications in medical imaging and therapy (Basu et al., 2014).
Synthesis and Reactivity Studies : The research by Kimpe and Schamp (2010) involves the treatment of N-2-(1,1-dichloroalkylidene) cyclohexylamines, which are structurally related to the compound , revealing insights into chemical reactivity and synthesis pathways. This knowledge can be crucial for developing new compounds with enhanced properties (Kimpe & Schamp, 2010).
Oxidative Cyclization Research : Swank and Lambeth (1983) studied the oxidative cyclization of N-phenyl-3-methylthiopropylamine hydrochlorides, a process that is relevant to the synthesis of compounds like N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride. Such studies provide valuable insights into chemical reaction mechanisms and product formation (Swank & Lambeth, 1983).
Development of Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) discuss the synthesis of a neurokinin-1 receptor antagonist with structural similarities to the compound . Their findings contribute to the development of novel treatments for conditions like emesis and depression (Harrison et al., 2001).
Transfer Hydrogenation Reactions with Quinazoline-Based Ruthenium Complexes : Karabuğa et al. (2015) synthesized quinazoline-based ruthenium(II) complexes, showcasing the utility of methanamine derivatives in catalysis, particularly in transfer hydrogenation reactions. This research has implications for the development of more efficient and eco-friendly catalysts (Karabuğa et al., 2015).
Synthesis and Characterization of New Chemical Entities : Studies like that of Wallach et al. (2016) and others involve the synthesis and analytical characterization of new chemical entities, which include derivatives and compounds structurally similar to N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride. Such research is foundational for the development of new drugs and materials (Wallach et al., 2016).
Antidepressant Synthesis : The synthesis and study of antidepressant compounds, as described by Vukics et al. (2002) and Headlee & Keith (1955), often involve structurally related compounds. This research contributes to the understanding of chemical synthesis pathways and pharmacological properties of potential antidepressant drugs (Vukics et al., 2002), (Headlee & Keith, 1955).
Kinase Inhibitor Optimization : Yang et al. (2012) discuss the optimization of kinase inhibitors, demonstrating the potential of methanamine derivatives in targeted cancer therapies. Such research is crucial for developing more effective and selective cancer treatments (Yang et al., 2012).
Corrosion Inhibition Studies : Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds as corrosion inhibitors, showcasing the potential of methanamine derivatives in protecting materials against corrosion. This research is significant for industrial applications, particularly in the field of materials science (Yadav et al., 2015).
Palladium(II) and Platinum(II) Complexes in Anticancer Activity : The study by Mbugua et al. (2020) explores the synthesis and anticancer activity of palladium and platinum complexes involving methanamine derivatives. This research highlights the role of such compounds in the development of new anticancer agents (Mbugua et al., 2020).
properties
IUPAC Name |
N-[(1-phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3.ClH/c1-3-7-18(8-4-1)20(11-12-20)16-21-13-17-14-22-23(15-17)19-9-5-2-6-10-19;/h1-10,14-15,21H,11-13,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKZGNBKOBKMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNCC2=CN(N=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)
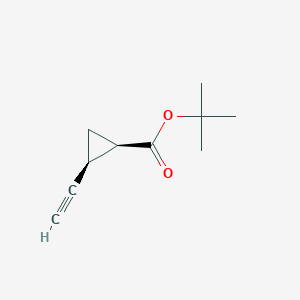
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)
![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691351.png)
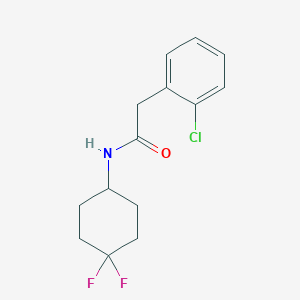
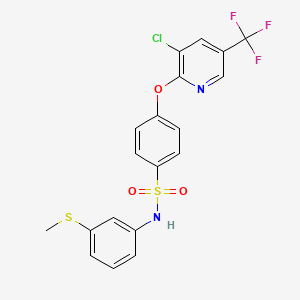
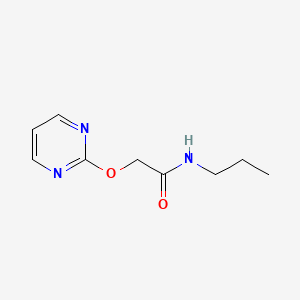
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
